2-(2,3-Dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characterization and Nomenclature

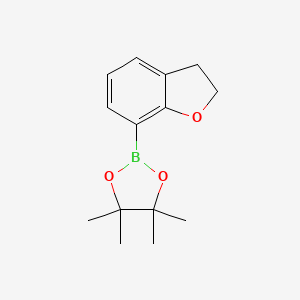

The structural characterization of this compound reveals a complex molecular architecture that combines multiple important structural motifs in modern organic chemistry. The compound possesses a molecular formula of C₁₄H₁₉BO₃ with a molecular weight of 246.11 grams per mole, indicating a relatively substantial organic molecule with significant structural complexity. The molecule's core consists of a dihydrobenzofuran ring system, which represents a partially saturated derivative of the benzofuran heterocycle, providing unique electronic and steric properties that distinguish it from simpler aromatic boronic compounds.

The nomenclature system for this compound reflects the complexity of modern organic chemical naming conventions, particularly for compounds containing both heterocyclic and organometallic components. The primary International Union of Pure and Applied Chemistry name, 2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, systematically describes each structural component, beginning with the boronic ester portion and proceeding to identify the specific substitution pattern on the benzofuran ring system. Alternative nomenclature systems include the designation as 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan, which emphasizes the perspective of the heterocyclic system as the primary structural framework with the boronic ester as a substituent.

The structural complexity of this compound extends to its three-dimensional molecular geometry, where the tetramethyl-dioxaborolane ring adopts a specific conformation that influences both the compound's stability and its reactivity in synthetic transformations. The boron atom within the dioxaborolane ring maintains a trigonal planar geometry, characteristic of organoboron compounds, while the dihydrobenzofuran system provides additional conformational constraints that affect the overall molecular shape. The presence of four methyl groups on the dioxaborolane ring creates significant steric bulk around the boron center, which contributes to the compound's enhanced stability compared to unprotected boronic acids while simultaneously influencing its reactivity patterns in cross-coupling reactions.

The compound's structural characterization has been extensively documented through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the proposed molecular structure and provide detailed information about the electronic environment of individual atoms within the molecule. The benzofuran portion of the molecule contributes distinctive spectroscopic signatures that reflect the electron-rich nature of the heterocyclic system, while the boronic ester component exhibits characteristic chemical shifts that confirm the successful formation of the protective dioxaborolane ring. These analytical data provide essential confirmation of the compound's identity and purity, supporting its use as a reliable synthetic intermediate in various chemical transformations.

Historical Development in Organoboron Chemistry

The historical development of organoboron chemistry that led to compounds like this compound represents one of the most significant advances in synthetic organic chemistry during the twentieth and twenty-first centuries. The foundation of this field can be traced to Herbert Brown's groundbreaking discovery of hydroboration in the 1950s, which emerged from an unexpected observation during reduction studies with sodium borohydride. Brown's research team, initially investigating selective reduction reactions, discovered that ethyl oleate consumed more than the expected amount of hydride equivalents, leading to the realization that the alkene functionality was participating in an addition reaction with the boron-hydrogen bond rather than simply undergoing reduction.

Brown's initial discovery represented a paradigm shift in organoboron chemistry, transforming these compounds from laboratory curiosities to essential synthetic tools. Prior to this breakthrough, diborane and related boron compounds were considered exotic materials with limited practical applications, prepared in quantities measured in grams rather than the kilogram scale that became possible with Brown's innovations. The development of hydroboration provided chemists with a powerful method for introducing boron functionality into organic molecules under mild conditions, setting the stage for subsequent advances in boronic acid and boronic ester chemistry that would eventually lead to the sophisticated compounds used in modern pharmaceutical and materials research.

The evolution from Brown's initial hydroboration chemistry to modern boronic ester compounds like this compound involved several key developments in protective group chemistry and synthetic methodology. The introduction of pinacol boronic esters represented a crucial advancement, providing enhanced stability compared to free boronic acids while maintaining the ability to participate in cross-coupling reactions. These protective groups addressed fundamental limitations of boronic acids, including their tendency to undergo hydrolysis and their challenges in purification and characterization. The tetramethyl-dioxaborolane protecting group specifically offers exceptional stability under various reaction conditions while remaining compatible with palladium-catalyzed cross-coupling reactions that have become central to modern synthetic chemistry.

The development of the Miyaura borylation reaction in the 1990s represented another crucial milestone in the historical progression toward compounds like this compound. This palladium-catalyzed methodology enabled the direct conversion of aryl and vinyl halides into boronic esters using bis(pinacolato)diboron as the boron source, providing efficient access to these valuable synthetic intermediates. The Miyaura borylation reaction addressed previous limitations in boronic ester synthesis that required harsh conditions or specialized starting materials, democratizing access to these compounds for synthetic chemists worldwide. This methodology has been successfully scaled up to industrial levels, with processes developed for producing these materials on kilogram scales, demonstrating the practical importance of these advances in modern chemical manufacturing.

The contemporary significance of organoboron chemistry, exemplified by compounds such as this compound, extends far beyond academic synthetic chemistry to encompass pharmaceutical development, materials science, and industrial chemical production. Modern pharmaceutical research relies heavily on cross-coupling reactions involving boronic esters for the construction of complex molecular architectures found in drug candidates, while materials science applications utilize these compounds for developing advanced polymers and electronic materials. The field has evolved from Brown's initial discoveries with simple alkenes to encompass sophisticated heterocyclic systems that provide precisely controlled electronic and steric properties essential for modern applications in drug discovery and materials development.

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-7H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAAUTYLSSDHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656414 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934586-50-2 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Benzofuran Derivative Synthesis: The starting material, 2,3-dihydrobenzofuran-7-yl, is synthesized through known methods involving the cyclization of appropriate precursors.

Boronic Acid Formation: The boronic acid derivative is then formed by reacting the benzofuran derivative with a boronic acid reagent under specific conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or other oxidized forms.

Reduction: Reduction reactions to form reduced derivatives.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Employed in the study of biological systems and interactions with biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 445303-12-8)

- Similarity : 0.86

- Key Difference : The dihydrobenzofuran substituent is attached at the 6-position instead of the 7-position.

(2,3-Dihydrobenzofuran-7-yl)boronic Acid (CAS: 685514-61-8)

Ring Saturation and Heteroatom Variations

2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 402503-13-3)

- Similarity : 0.72

- Key Difference : Contains an unsaturated benzofuran ring instead of a dihydrobenzofuran.

2-(7-Chloro-2,3-dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1154740-44-9)

Extended Ring Systems

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1467057-46-0)

- Key Difference : Replaces dihydrobenzofuran with a benzo[b][1,4]dioxepin scaffold.

Data Table: Comparative Properties of Key Analogs

Biological Activity

The molecular formula of 2-(2,3-Dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is with a molecular weight of approximately 246.12 g/mol. The presence of the boron atom within the dioxaborolane ring enhances its chemical reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

While direct biological activity data for this specific compound are scarce, compounds with similar dioxaborolane structures have been investigated for various pharmacological properties. The following sections summarize findings related to the biological activity of structurally similar compounds.

Anticancer Properties

Boron-containing compounds have been studied for their anticancer properties. For instance, derivatives of 2,3-dihydrobenzofuran have shown promise as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. A study identified several derivatives with IC50 values ranging from 0.079 μM to 16.2 μM against PARP-1 . These findings suggest that the dihydrobenzofuran moiety may enhance the bioactivity of similar compounds.

Antimicrobial Activity

Compounds containing dioxaborolane structures have also exhibited antimicrobial activities. Research indicates that boron-containing compounds can disrupt bacterial cell walls and interfere with metabolic processes. The aromatic nature of the dihydrobenzofuran moiety may facilitate interactions with biological targets such as enzymes or receptors involved in microbial resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds based on their chemical structure. The following table summarizes notable compounds related to this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dibenzo | Contains two fused benzene rings; potentially enhanced stability. |

| 2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Benzofuran | Different position of substitution on benzofuran; may alter reactivity. |

| 2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dihydrofuran | Features a different heterocyclic structure; may exhibit distinct biological properties. |

Case Studies

Study on PARP Inhibitors : A recent study focused on synthesizing and evaluating derivatives of 2-(2,3-dihydrobenzofuran) as PARP inhibitors. The lead compound demonstrated significant inhibition against BRCA-deficient cancer cells and provided insights into further drug development strategies .

Antimicrobial Evaluation : Another investigation into boron-containing compounds revealed their ability to inhibit bacterial growth through disruption of cellular functions. While direct testing on this compound was not performed, the findings suggest potential antimicrobial applications for structurally related compounds.

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 2-(2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves coupling a boronic acid precursor with a dihydrobenzofuran derivative under inert conditions. For pinacol boronic esters like this compound, Miyaura borylation is commonly employed. Key parameters include:

- Temperature: 80–100°C in anhydrous solvents (e.g., THF or dioxane).

- Catalysts: Pd(dppf)Cl₂ or other palladium catalysts with ligand support.

- Reaction time: 12–24 hours under nitrogen .

- Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the dihydrobenzofuran ring.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of the tetramethyl dioxaborolane protons (δ ~1.3 ppm for methyl groups) and dihydrobenzofuran aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) against the theoretical molecular weight (C₁₄H₁₉BO₃ = 270.14 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Short-term: Store at –4°C in anhydrous, oxygen-free solvents (e.g., THF or DCM) to prevent hydrolysis of the borolane ring .

- Long-term: Use airtight containers under argon at –20°C. Avoid exposure to moisture or strong acids/bases, which degrade the boronate ester .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Experimental Design : Compare coupling yields with aryl halides of varying steric bulk (e.g., para-substituted vs. ortho-substituted bromobenzenes).

- Data Analysis : Lower yields with ortho-substituted partners indicate steric interference. Use kinetic studies (e.g., variable-temperature NMR) to quantify activation barriers .

- Reference Case : Similar tetramethyl-substituted borolanes show 20–30% reduced yields in sterically hindered couplings compared to unsubstituted analogs .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Methodological Answer :

- Systematic Solubility Testing : Use dynamic light scattering (DLS) to measure aggregation in solvents like DMSO, THF, and hexane.

- Theoretical Framework : Apply Hansen solubility parameters to correlate solvent polarity with boronate ester stability. For example, THF’s moderate polarity (δ = 18.6 MPa¹/²) balances solubility and borolane integrity .

- Contradiction Resolution : Discrepancies may arise from residual moisture in solvents; use Karl Fischer titration to verify solvent dryness .

Q. What strategies mitigate decomposition during high-temperature reactions (e.g., Heck coupling)?

- Methodological Answer :

- Additive Screening : Introduce stabilizing agents like 2,6-lutidine (scavenges protons) or BHT (radical inhibitor) to suppress borolane ring opening.

- In Situ Monitoring : Use FT-IR to track B–O bond vibrations (∼1350 cm⁻¹) during heating. Rapid signal loss indicates decomposition .

- Case Study : Analogous dioxaborolanes degrade 15–20% faster at >120°C without stabilizers .

Advanced Mechanistic and Application Questions

Q. How does the dihydrobenzofuran moiety influence electronic properties in material science applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the fused benzofuran-borolane system.

- Experimental Validation : UV-Vis and cyclic voltammetry reveal a HOMO–LUMO gap (~3.2 eV), suitable for optoelectronic materials .

- Application Example : Derivatives of this compound enhance charge transport in covalent organic frameworks (COFs) for sensor applications .

Q. What analytical methods best resolve enantiomeric impurities in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IB column with hexane/isopropanol (90:10) to separate enantiomers (retention time difference ≥2 min).

- Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration .

- Limitation : Baseline resolution requires >99% enantiomeric excess, achievable only via asymmetric catalysis during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.